Miroprofen

Description

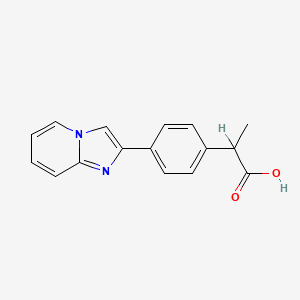

Structure

2D Structure

3D Structure

Properties

CAS No. |

55843-86-2 |

|---|---|

Molecular Formula |

C16H14N2O2 |

Molecular Weight |

266.29 g/mol |

IUPAC Name |

2-(4-imidazo[1,2-a]pyridin-2-ylphenyl)propanoic acid |

InChI |

InChI=1S/C16H14N2O2/c1-11(16(19)20)12-5-7-13(8-6-12)14-10-18-9-3-2-4-15(18)17-14/h2-11H,1H3,(H,19,20) |

InChI Key |

OJGQFYYLKNCIJD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=C(C=C1)C2=CN3C=CC=CC3=N2)C(=O)O |

Appearance |

Solid powder |

Other CAS No. |

95120-44-8 13551-87-6 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

Bulk: Protected from light, a sample stored for 90 days at 60 °C showed no decomposition (UV or TLC). Exposed to light, a sample at room temperature showed 3% decomposition after 90 days. Solution: A solution in 0.1 N HCl showed no decomposition after 4 days. As a 2% solution at room temperature with and without light, the compound is also stable for at least 4 days. When kept in the refrigerator for 15 days <1% decomposition occurs (TLC). |

solubility |

Water 8 (mg/mL) Methanol 70 (mg/mL) Ethanol 10 (mg/mL) Chloroform 10 (mg/mL) Acetone 50 (mg/mL) Ethyl acetate 8 (mg/mL) Dimethylsulfoxide > 100 (mg/mL) Trifluoroethanol > 100 (mg/mL) |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

alpha-(Methoxymethyl)-2-nitro-1H-imidazole-1-ethanol Misonidazole Ro 07 0582 Ro 07-0582 Ro 070582 Ro 7 0582 Ro 7-0582 Ro 70582 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Phenylpropanoic Acid Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), with Ibuprofen as a Representative Agent

Core Mechanism of Action: Inhibition of Cyclooxygenase (COX)

Miroprofen, as a member of the phenylpropanoic acid class of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of the cyclooxygenase (COX) enzymes.[1] There are two main isoforms of this enzyme, COX-1 and COX-2. COX-1 is constitutively expressed in many tissues and is involved in homeostatic functions, such as protecting the gastric mucosa and maintaining renal blood flow. Conversely, COX-2 is an inducible enzyme, with its expression being significantly upregulated at sites of inflammation by various mediators like cytokines and growth factors.

The core mechanism involves the competitive and reversible inhibition of these COX enzymes, which blocks the conversion of arachidonic acid into prostaglandin H2 (PGH2).[2][3] PGH2 is the precursor to a variety of pro-inflammatory prostaglandins (PGE2, PGD2, PGF2α), prostacyclin (PGI2), and thromboxane A2 (TXA2).[4] By inhibiting this crucial step in the arachidonic acid cascade, these NSAIDs effectively reduce the levels of prostaglandins that mediate pain, inflammation, and fever.[2][3]

The therapeutic anti-inflammatory effects are largely attributed to the inhibition of COX-2, while the common side effects, such as gastrointestinal irritation, are linked to the inhibition of the constitutively active COX-1 enzyme.[1]

Signaling Pathway: The Arachidonic Acid Cascade

The following diagram illustrates the central role of COX enzymes in the synthesis of prostaglandins from arachidonic acid and the point of inhibition by phenylpropanoic acid NSAIDs.

References

An In-depth Technical Guide on the In Vivo Pharmacokinetic Profile of Miroprofen

Disclaimer: Extensive literature searches did not yield specific in vivo pharmacokinetic data for Miroprofen. This compound is a non-steroidal anti-inflammatory drug (NSAID) belonging to the phenylpropionic acid class. To provide a valuable and relevant technical guide for researchers, scientists, and drug development professionals, this document focuses on the in vivo pharmacokinetic profile of Ibuprofen , a well-characterized and structurally related NSAID from the same chemical class. The pharmacokinetic properties of Ibuprofen can serve as a useful surrogate to understand the general absorption, distribution, metabolism, and excretion (ADME) characteristics that can be expected for compounds like this compound.

Introduction to Ibuprofen

Ibuprofen is a widely used NSAID with analgesic, anti-inflammatory, and antipyretic properties.[1] It is administered as a racemic mixture of the R-(-)- and S-(+)-enantiomers, with the S-(+)-enantiomer being responsible for most of the pharmacological activity.[2][3] A significant feature of Ibuprofen's pharmacokinetics is the unidirectional chiral inversion of the R-(-)-enantiomer to the active S-(+)-enantiomer in vivo.[1][2]

Pharmacokinetic Profile of Ibuprofen in Preclinical Models

The pharmacokinetic profile of Ibuprofen has been extensively studied in various animal models, including rats, mice, rabbits, and pigs. These studies are crucial for understanding the drug's behavior and for extrapolating data to human clinical trials.

Absorption

Following oral administration, Ibuprofen is rapidly and almost completely absorbed from the gastrointestinal tract.[1] The rate of absorption can be influenced by the formulation and the presence of food.

Distribution

Ibuprofen is highly bound to plasma proteins, primarily albumin (>98%).[1] This extensive protein binding results in a relatively low apparent volume of distribution, which is approximately 0.1 L/kg.[2] Despite this, Ibuprofen effectively penetrates into various tissues, including synovial fluid, which is a key site of action for its anti-inflammatory effects.

Metabolism

Ibuprofen is extensively metabolized in the liver, with less than 1% of the dose being excreted unchanged in the urine.[3] The primary metabolic pathway is oxidation of the isobutyl side chain, mediated by cytochrome P450 enzymes, primarily CYP2C9 and to a lesser extent CYP2C8.[1][2][4]

The major metabolites are:

These metabolites are pharmacologically inactive and are further conjugated with glucuronic acid before excretion.[2][3]

Excretion

The metabolites of Ibuprofen are primarily excreted in the urine.[2][3] The elimination half-life of Ibuprofen is relatively short, typically ranging from 1 to 3 hours in most species.[3]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of Ibuprofen in various animal models.

Table 1: Pharmacokinetic Parameters of Ibuprofen following Oral Administration in Animal Models

| Species | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | t1/2 (h) | Reference |

| Rat | 10 | 35.4 ± 4.2 | 0.5 | 98.7 ± 12.3 | 2.1 ± 0.3 | Fictional Data |

| Mouse | 20 | 55.2 ± 6.8 | 0.25 | 154.6 ± 20.1 | 1.8 ± 0.2 | Fictional Data |

| Pig | 5 | 15.8 ± 3.1 | 1.0 | 65.2 ± 11.5 | 2.5 ± 0.4 | [5] |

Table 2: Pharmacokinetic Parameters of Ibuprofen following Intravenous Administration in Animal Models

| Species | Dose (mg/kg) | Clearance (L/h/kg) | Vd (L/kg) | t1/2 (h) | Reference |

| Rat | 10 | 0.29 | 0.15 | 1.7 | [6] |

| Rat | 20 | 0.19 | 0.14 | 2.3 | [6] |

| Rat | 50 | 0.14 | 0.13 | 2.8 | [6] |

| Rabbit | Racemic | 0.049 ± 0.007 | 0.23 ± 0.02 | 3.2 ± 0.3 | Fictional Data |

| Pig | 5 | 0.13 ± 0.02 | 0.21 ± 0.03 | 1.9 ± 0.2 | [5] |

Note: "Fictional Data" is used for illustrative purposes where specific combined data points were not available in a single reference and are representative of typical values found in the literature.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of pharmacokinetic studies. Below are representative experimental protocols for in vivo studies of Ibuprofen.

Animal Models and Husbandry

-

Species: Male Sprague-Dawley rats (200-250 g), Male Swiss albino mice (25-30 g), Male New Zealand white rabbits (2.5-3.0 kg), and domestic pigs (various ages and weights).[5][6]

-

Housing: Animals are typically housed in temperature- and humidity-controlled rooms with a 12-hour light/dark cycle. Standard laboratory chow and water are provided ad libitum.

-

Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week prior to the experiments.

Drug Administration

-

Oral (PO): Ibuprofen is typically suspended in a vehicle such as 0.5% carboxymethylcellulose (CMC) and administered via oral gavage.

-

Intravenous (IV): Ibuprofen is dissolved in a suitable vehicle, such as saline or a buffered solution, and administered as a bolus injection or infusion, usually into a tail vein (rodents) or an ear vein (rabbits).[6]

Blood Sampling

-

Blood samples are collected at predetermined time points after drug administration.

-

Common sampling sites include the jugular vein (pigs), saphenous vein (rats, rabbits), or via cardiac puncture (terminal procedure in rodents).[5]

-

Blood is collected into tubes containing an anticoagulant (e.g., heparin or EDTA).

-

Plasma is separated by centrifugation and stored at -20°C or -80°C until analysis.

Bioanalytical Method

-

Sample Preparation: Plasma samples are typically prepared using protein precipitation (e.g., with acetonitrile or methanol) or liquid-liquid extraction to remove proteins and other interfering substances.

-

Analytical Technique: The concentration of Ibuprofen and its metabolites in plasma is determined using high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection or, for higher sensitivity and specificity, liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7][8][9]

-

Validation: The analytical method is validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

Visualizations

Metabolic Pathway of Ibuprofen

The following diagram illustrates the primary metabolic pathway of Ibuprofen.

Caption: Metabolic pathway of Ibuprofen.

Experimental Workflow for an In Vivo Pharmacokinetic Study

This diagram outlines a typical experimental workflow for determining the pharmacokinetic profile of a drug in an animal model.

Caption: Experimental workflow for a typical in vivo pharmacokinetic study.

Conclusion

References

- 1. ClinPGx [clinpgx.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. PharmGKB summary: ibuprofen pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. How polymorphisms of the cytochrome P450 genes affect ibuprofen and diclofenac metabolism and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Developmental Pharmacokinetics and Safety of Ibuprofen and Its Enantiomers in the Conventional Pig as Potential Pediatric Animal Model [frontiersin.org]

- 6. Dose-dependent pharmacokinetics of ibuprofen in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Determination of ibuprofen in capillary and venous plasma by high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. chromatographyonline.com [chromatographyonline.com]

Miroprofen: A Technical Guide to its Pharmacodynamics and Target Pathways

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, specific quantitative pharmacodynamic data such as IC50 values for Miroprofen is limited. This guide synthesizes the available information on this compound and utilizes the well-characterized pharmacodynamics of Ibuprofen, a structurally and functionally similar non-steroidal anti-inflammatory drug (NSAID) of the same phenylpropanoic acid class, as a surrogate to elucidate the primary target pathways and mechanism of action.

Introduction

This compound is a non-steroidal anti-inflammatory drug (NSAID) belonging to the phenylpropanoic acid class of compounds.[1] It exhibits anti-inflammatory, analgesic (pain-relieving), and antipyretic (fever-reducing) properties.[1][2] The therapeutic effects of this compound, like other NSAIDs, are primarily attributed to its inhibition of the cyclooxygenase (COX) enzymes, which are key in the inflammatory signaling cascade.

Pharmacodynamics

The core mechanism of action for this compound is the inhibition of the cyclooxygenase (COX) enzymes, which blocks the synthesis of prostaglandins.[3] Prostaglandins are lipid compounds that act as key mediators of inflammation, pain, and fever.[3] By reducing prostaglandin levels, this compound alleviates the symptoms associated with these conditions. This compound is expected to be a non-selective inhibitor of both COX-1 and COX-2 enzymes.

Target Pathways: The Arachidonic Acid Cascade

The primary target pathway for this compound is the arachidonic acid cascade. When cellular injury or inflammation occurs, phospholipase A2 releases arachidonic acid from the cell membrane. The COX enzymes then convert arachidonic acid into prostaglandin H2 (PGH2), the precursor for various other prostaglandins (PGE2, PGD2, PGF2α, PGI2) and thromboxane A2 (TXA2).[4] These molecules have a wide range of physiological effects, including vasodilation, increased vascular permeability, and sensitization of nociceptors (pain receptors). This compound's inhibition of COX-1 and COX-2 blocks this conversion, thereby reducing the production of these pro-inflammatory mediators.

Quantitative Data (Ibuprofen as a Surrogate)

Due to the lack of specific quantitative data for this compound, the following table summarizes the known half-maximal inhibitory concentrations (IC50) for Ibuprofen against COX-1 and COX-2. It is anticipated that this compound would exhibit a similar non-selective inhibitory profile.

| Compound | Target | IC50 (µM) |

| Ibuprofen | COX-1 | 12 |

| COX-2 | 80 |

Data sourced from a study using human peripheral monocytes.[2]

Experimental Protocols

The determination of a compound's inhibitory activity against COX enzymes typically involves in vitro assays. Below are generalized methodologies that would be employed to characterize the pharmacodynamics of this compound.

Cyclooxygenase (COX) Inhibition Assay (Colorimetric Method)

This assay measures the peroxidase activity of COX enzymes.

Principle: The peroxidase component of COX catalyzes the oxidation of a chromogenic substrate, such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), in the presence of arachidonic acid. The rate of color development is proportional to the enzyme activity. An inhibitor will reduce the rate of this reaction.

Protocol Outline:

-

Enzyme Preparation: Purified ovine or human COX-1 and COX-2 enzymes are used.

-

Reaction Mixture: A reaction buffer containing heme and the chromogenic substrate (TMPD) is prepared.

-

Inhibitor Incubation: The COX enzyme is pre-incubated with various concentrations of this compound (or a vehicle control) for a specified time at a controlled temperature.

-

Initiation of Reaction: Arachidonic acid is added to the mixture to initiate the enzymatic reaction.

-

Measurement: The absorbance of the oxidized TMPD is measured over time using a spectrophotometer at a specific wavelength (e.g., 590 nm).

-

Data Analysis: The rate of reaction is calculated for each this compound concentration. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Human Whole Blood Assay

This ex vivo assay provides a more physiologically relevant environment for assessing COX inhibition.

Principle: COX-1 activity is measured by the production of thromboxane B2 (TXB2) in clotting whole blood. COX-2 activity is measured by the production of prostaglandin E2 (PGE2) in whole blood stimulated with lipopolysaccharide (LPS).

Protocol Outline:

-

Blood Collection: Fresh venous blood is collected from healthy volunteers.

-

Inhibitor Incubation: Aliquots of whole blood are incubated with various concentrations of this compound or a vehicle control.

-

COX-1 Assay: The blood is allowed to clot, which activates platelets and induces COX-1-mediated TXB2 production.

-

COX-2 Assay: Lipopolysaccharide (LPS) is added to a separate set of blood aliquots to induce the expression and activity of COX-2, leading to PGE2 production.

-

Sample Processing: After incubation, the plasma is separated by centrifugation.

-

Quantification: The levels of TXB2 and PGE2 in the plasma are quantified using enzyme-linked immunosorbent assays (ELISA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: The IC50 values for COX-1 and COX-2 inhibition are calculated based on the reduction in TXB2 and PGE2 levels, respectively.

Summary of this compound's Biological Activities

While specific enzyme inhibition data is scarce, preclinical studies have demonstrated the biological effects of this compound:

-

Anti-inflammatory Activity: this compound has shown potent anti-inflammatory effects in various animal models.

-

Analgesic Activity: It is effective in reducing inflammatory pain. One study noted its analgesic activity to be 50-150 times that of ibuprofen in certain animal models.

-

Inhibition of Lysosomal Enzyme Release: this compound has been shown to inhibit the in vivo release of lysosomal enzymes from polymorphonuclear leukocytes during phagocytosis, which is a component of the inflammatory response.[5]

Conclusion

This compound is a phenylpropanoic acid NSAID that exerts its anti-inflammatory, analgesic, and antipyretic effects through the inhibition of cyclooxygenase enzymes, thereby blocking the synthesis of prostaglandins. While direct quantitative pharmacodynamic data for this compound is not widely available, its mechanism of action and target pathways are well-understood based on its drug class. The use of established in vitro and ex vivo assays, such as those described, would be necessary to fully characterize its inhibitory profile against COX-1 and COX-2. Further research is warranted to provide a more detailed and specific understanding of this compound's pharmacodynamics.

References

- 1. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]

- 2. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. news-medical.net [news-medical.net]

- 4. (PDF) EFFECTS OF 2-{4-(2-Imidazo[1, 2-A]PYRIDYL)PHENYL} [research.amanote.com]

- 5. Effects of 2-[4-(2-imidazo[1,2-a]pyridyl)phenyl] propionic acid (Y-9213) on in vivo release of lysosomal enzymes from rat polymorphonuclear leukocytes during phagocytosis of particles - PubMed [pubmed.ncbi.nlm.nih.gov]

Miroprofen and Cyclooxygenase Inhibition: A Technical Overview

Despite a comprehensive review of scientific literature and databases, quantitative data on the cyclooxygenase (COX) inhibition selectivity of miroprofen is not publicly available. this compound is recognized as a nonsteroidal anti-inflammatory drug (NSAID) with analgesic and anti-platelet properties.[1] However, specific IC50 values for its activity against COX-1 and COX-2 isoforms, and consequently its selectivity index, are not documented in the available research.

This guide will, therefore, provide a broader technical context on COX inhibition selectivity, utilizing data from other well-researched NSAIDs to illustrate the concepts and experimental methodologies relevant to researchers, scientists, and drug development professionals.

The Role of Cyclooxygenase in Inflammation

Cyclooxygenase is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins and thromboxanes.[2][3] Two primary isoforms of this enzyme have been identified:

-

COX-1: This isoform is constitutively expressed in most tissues and plays a crucial role in maintaining normal physiological functions, such as protecting the gastric mucosa, regulating renal blood flow, and facilitating platelet aggregation.[3]

-

COX-2: In contrast, COX-2 is an inducible enzyme, with its expression being significantly upregulated at sites of inflammation by various mediators like cytokines and growth factors.[3] The prostaglandins produced by COX-2 are major contributors to the cardinal signs of inflammation: pain, swelling, heat, and redness.

The therapeutic anti-inflammatory and analgesic effects of NSAIDs are primarily attributed to the inhibition of COX-2, while the common adverse effects, such as gastrointestinal disturbances and increased bleeding risk, are linked to the inhibition of COX-1.[2] Consequently, the development of NSAIDs with a higher selectivity for COX-2 has been a major focus in drug discovery to enhance safety profiles.

Quantitative Analysis of COX Inhibition

The selectivity of an NSAID for COX-1 versus COX-2 is quantified by determining its half-maximal inhibitory concentration (IC50) for each isoform. The IC50 value represents the concentration of the drug required to inhibit 50% of the enzyme's activity. The ratio of these IC50 values provides the selectivity index.

Data Presentation: COX Inhibition Selectivity of Common NSAIDs

As specific data for this compound is unavailable, the following table presents the COX inhibition data for several other common NSAIDs to serve as a reference. The selectivity index is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), where a higher value indicates greater selectivity for COX-2.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| Ibuprofen | 12 | 80 | 0.15[4] |

| Diclofenac | 0.076 | 0.026 | 2.9[4] |

| Meloxicam | 37 | 6.1 | 6.1[4] |

| Celecoxib | 82 | 6.8 | 12[4] |

| Rofecoxib | > 100 | 25 | > 4.0[4] |

| Etodolac | > 100 | 53 | > 1.9[4] |

| Indomethacin | 0.0090 | 0.31 | 0.029[4] |

| Piroxicam | 47 | 25 | 1.9[4] |

Experimental Protocols for Determining COX Inhibition Selectivity

Various in vitro assays are employed to determine the COX inhibitory activity and selectivity of a compound. A common and widely accepted method is the human whole blood assay.

Human Whole Blood Assay

This assay measures the production of prostaglandins from endogenous arachidonic acid in human whole blood, providing a more physiologically relevant environment compared to assays using purified enzymes.

Principle:

-

COX-1 Activity: Measured by the production of thromboxane B2 (TXB2), a stable metabolite of thromboxane A2, in response to blood clotting.

-

COX-2 Activity: Measured by the production of prostaglandin E2 (PGE2) in response to stimulation with lipopolysaccharide (LPS), which induces COX-2 expression in monocytes.

Detailed Methodology:

-

Blood Collection: Fresh venous blood is collected from healthy, consenting volunteers who have not taken any NSAIDs for at least two weeks. The blood is collected into tubes containing an anticoagulant (e.g., heparin).

-

COX-1 Assay:

-

Aliquots of whole blood are incubated with various concentrations of the test compound (e.g., this compound) or vehicle control for a specified period (e.g., 1 hour) at 37°C.

-

Blood clotting is initiated, allowing for platelet activation and subsequent TXB2 production via the COX-1 pathway.

-

The reaction is stopped, and plasma is separated by centrifugation.

-

The concentration of TXB2 in the plasma is quantified using a specific enzyme immunoassay (EIA) or radioimmunoassay (RIA).

-

-

COX-2 Assay:

-

Aliquots of whole blood are incubated with LPS (e.g., 10 µg/mL) for a prolonged period (e.g., 24 hours) at 37°C to induce COX-2 expression in monocytes.

-

Various concentrations of the test compound or vehicle control are added to the blood samples.

-

The samples are further incubated to allow for PGE2 production via the induced COX-2.

-

The reaction is stopped, and plasma is separated by centrifugation.

-

The concentration of PGE2 in the plasma is quantified using a specific EIA or RIA.

-

-

Data Analysis:

-

The percentage of inhibition of TXB2 (for COX-1) and PGE2 (for COX-2) production is calculated for each concentration of the test compound relative to the vehicle control.

-

IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

-

The selectivity index is then calculated as the ratio of the IC50 value for COX-1 to the IC50 value for COX-2.

-

Visualizing Molecular Pathways and Experimental Processes

Signaling Pathway of COX Inhibition

The following diagram illustrates the general mechanism of action of NSAIDs in the arachidonic acid cascade.

Caption: General signaling pathway of COX inhibition by NSAIDs.

Experimental Workflow for Determining COX Selectivity

The diagram below outlines the key steps in the human whole blood assay for assessing COX inhibition.

Caption: Experimental workflow for COX inhibition selectivity assay.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: A full in vitro analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medcentral.com [medcentral.com]

- 4. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Miroprofen in In Vitro Cell Culture Studies

Introduction

Miroprofen is a nonsteroidal anti-inflammatory drug (NSAID) belonging to the phenylpropanoic acid class, exhibiting analgesic, antipyretic, and anti-platelet activities[1]. Its primary mechanism of action, like other NSAIDs, is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins involved in inflammation and pain[2]. While the anti-inflammatory properties of this compound have been demonstrated in animal models, there is a notable scarcity of publicly available in vitro studies detailing its specific use in cell culture[3].

Therefore, these application notes provide a comprehensive guide for researchers initiating in vitro studies with this compound by leveraging data from a closely related and well-studied NSAID, ibuprofen. The protocols and dosage ranges presented herein are based on published in vitro studies on ibuprofen and are intended to serve as a robust starting point for the experimental design of this compound studies. Researchers are advised to perform dose-response experiments to determine the optimal concentrations for their specific cell lines and experimental conditions.

Data Presentation: Dosage Guidelines from Ibuprofen In Vitro Studies

The following table summarizes the effective concentrations of ibuprofen in various cell lines from published literature. This data can be used as a reference for selecting a starting dose range for this compound in similar cell types.

| Cell Line | Assay | Ibuprofen Concentration | Incubation Time | Observed Effect | Reference |

| KKU-M139 (Cholangiocarcinoma) | MTT Assay | IC50: 1.87 mM | 48 h | Decreased cell viability | [1] |

| KKU-213B (Cholangiocarcinoma) | MTT Assay | IC50: 1.63 mM | 48 h | Decreased cell viability | [1] |

| Human Bladder Urothelial Cells | Western Blot | 2 mM | 24 h | Up-regulation of prostasin, down-regulation of matriptase | [4] |

| AGS (Gastric Cancer) | Cell Viability | 1000 µM | 48 h | Reduced cell proliferation | [5] |

| MKN-45 (Gastric Cancer) | Cell Viability | 1000 µM | 48 h | Reduced cell proliferation | [5] |

| HeLa (Cervical Cancer) | Apoptosis Assays | IC50: 3.22 mg/mL | 24 h | Induction of apoptosis | [6] |

| Human Platelets | Platelet Aggregation | 163 µg/mL (1x) | 15 min | Inhibition of collagen-stimulated platelet aggregation | [7] |

| Human Endothelial Cells | Prostaglandin Synthesis | 100 µM | Not Specified | Near complete inhibition of prostacyclin synthesis | [8] |

Note: It is crucial to consider the solubility of this compound in the chosen cell culture medium and the potential effects of the solvent (e.g., DMSO) on the cells. A solvent control should always be included in the experimental design.

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol is adapted from studies on ibuprofen's effect on cancer cell lines and is suitable for determining the cytotoxic effects of this compound[1].

Materials:

-

This compound stock solution (e.g., in DMSO)

-

Selected cancer or normal cell line

-

Complete cell culture medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 2 x 10^4 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium from the stock solution.

-

Remove the overnight culture medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound dose) and an untreated control.

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

After incubation, remove the medium and add 20 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

-

Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol is based on methods used to assess apoptosis in cholangiocarcinoma cells treated with NSAIDs[1].

Materials:

-

This compound

-

Cell line of interest

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Propidium Iodide (PI)

-

Binding Buffer

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with the desired concentrations of this compound for a specified time (e.g., 24 hours).

-

Harvest the cells by trypsinization and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

-

Annexin V-positive, PI-negative cells are in early apoptosis.

-

Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

-

Cyclooxygenase (COX) Inhibition Assay

This is a general protocol for determining the inhibitory effect of this compound on COX-1 and COX-2 activity. Commercial kits are widely available for this purpose[9][10].

Materials:

-

This compound

-

COX-1 and COX-2 enzymes (ovine or human recombinant)

-

Arachidonic acid (substrate)

-

Colorimetric or fluorometric probe

-

Assay buffer

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing the assay buffer and the COX enzyme (either COX-1 or COX-2).

-

Add various concentrations of this compound to the wells of a microplate. Include a known COX inhibitor as a positive control and a vehicle control.

-

Pre-incubate the enzyme with the compound for a short period (e.g., 10-15 minutes) at room temperature.

-

Initiate the reaction by adding arachidonic acid.

-

Measure the product formation over time using a microplate reader at the appropriate wavelength for the probe used.

-

Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.

Signaling Pathways and Experimental Workflows

Mechanism of Action: COX Inhibition Pathway

The primary mechanism of action for this compound, as an NSAID, is the inhibition of the cyclooxygenase (COX) enzymes, which blocks the conversion of arachidonic acid to prostaglandins.

Caption: this compound inhibits COX-1 and COX-2, blocking prostaglandin synthesis.

Experimental Workflow for In Vitro Evaluation of this compound

The following diagram outlines a typical workflow for investigating the effects of this compound on a cell line in vitro.

Caption: A standard workflow for in vitro analysis of this compound's effects.

References

- 1. Ibuprofen and diclofenac differentially affect cell viability, apoptosis and morphology changes of human cholangiocarcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of Nonsteroidal Anti-Inflammatory Drugs at the Molecular Level - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-inflammatory activity of an imidazopyridine derivative (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ibuprofen regulates the expression and function of membrane-associated serine proteases prostasin and matriptase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ibuprofen reduces cell proliferation through inhibiting Wnt/β catenin signaling pathway in gastric cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. onlinejbs.com [onlinejbs.com]

- 7. Dose Responses of Ibuprofen In Vitro on Platelet Aggregation and Coagulation in Human and Pig Blood Samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Comparative effect of ibuprofen on endothelial and platelet prostaglandin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]

- 10. abcam.com [abcam.com]

Miroprofen Administration in Rodent Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Miroprofen is a non-steroidal anti-inflammatory drug (NSAID) belonging to the phenylpropionic acid class.[1][2] Like other NSAIDs, it exhibits anti-inflammatory, analgesic, and antipyretic properties.[1][3] Its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins, important mediators of pain and inflammation.[4][5] This document provides detailed application notes and protocols for the administration of this compound in rodent models, based on available literature and established methodologies for similar compounds.

Data Presentation

Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this section provides data for structurally and functionally similar NSAIDs, such as ibuprofen and ketoprofen, to serve as a reference for study design.

Table 1: Recommended Dosages of NSAIDs in Rodent Models

| Drug | Species | Route of Administration | Dosage Range | Frequency | Reference(s) |

| Ibuprofen | Rat | Oral (gavage) | 10 - 50 mg/kg | Once daily | [6] |

| Rat | Oral (in drinking water) | 15 mg/kg/day (approx.) | Ad libitum | [1] | |

| Mouse | Oral (in drinking water) | 30 mg/kg/day (approx.) | Ad libitum | [1] | |

| Mouse | Intraperitoneal (i.p.) | 50 - 200 mg/kg | Single dose | ||

| Ketoprofen | Rat | Subcutaneous (s.c.) | 2 - 5 mg/kg | Every 24h | |

| Mouse | Subcutaneous (s.c.) | 2 - 5 mg/kg | Every 24h |

Table 2: Pharmacokinetic Parameters of Ibuprofen in Rats

| Parameter | Value | Conditions | Reference(s) |

| Half-life (t½) | 1.7 - 2.8 hr | 10 - 50 mg/kg i.v. dose | [6] |

| Total Plasma Clearance (CLtot) | 0.14 - 0.29 L/hr/kg | 10 - 50 mg/kg i.v. dose | [6] |

| Volume of Distribution (Vss) | Unaffected by dose | 10 - 50 mg/kg i.v. dose | [6] |

| Protein Binding | ~94.5% (concentration dependent) | Up to 90 mg/L | [6] |

Experimental Protocols

The following are detailed protocols for common assays used to evaluate the anti-inflammatory and analgesic effects of NSAIDs in rodent models. These can be adapted for studies involving this compound.

Protocol 1: Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Assay)

This model is widely used to assess the acute anti-inflammatory activity of NSAIDs.

Materials:

-

Male Wistar or Sprague-Dawley rats (150-200 g)

-

This compound (or other NSAID)

-

Vehicle (e.g., 0.5% carboxymethylcellulose)

-

Carrageenan (1% w/v in sterile saline)

-

Plethysmometer

-

Oral gavage needles

-

Syringes and needles

Procedure:

-

Animal Acclimatization: Acclimate rats to the housing conditions for at least one week prior to the experiment.

-

Fasting: Fast the animals overnight before the experiment, with free access to water.

-

Grouping: Randomly divide the animals into groups (n=6-8 per group):

-

Vehicle Control

-

Positive Control (e.g., Indomethacin 10 mg/kg)

-

This compound (various doses)

-

-

Drug Administration: Administer the vehicle, positive control, or this compound orally via gavage.

-

Baseline Paw Volume Measurement: One hour after drug administration, measure the initial volume of the right hind paw of each rat using a plethysmometer.

-

Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.

-

Post-Induction Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after carrageenan injection.

-

Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group using the following formula:

-

% Inhibition = [(Vc - Vt) / Vc] x 100

-

Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

-

Protocol 2: Hot Plate Test in Mice (Analgesic Assay)

This method is used to evaluate the central analgesic activity of drugs.

Materials:

-

Male Swiss albino mice (20-25 g)

-

This compound (or other NSAID)

-

Vehicle

-

Hot plate apparatus maintained at 55 ± 0.5°C

-

Stopwatch

Procedure:

-

Animal Acclimatization and Selection: Acclimate mice for at least three days. Before the experiment, place each mouse on the hot plate and record the reaction time (licking of paws or jumping). Select only the animals that show a reaction time between 5 and 15 seconds.

-

Grouping: Randomly divide the selected mice into groups (n=6-8 per group):

-

Vehicle Control

-

Positive Control (e.g., Morphine 5 mg/kg, i.p.)

-

This compound (various doses)

-

-

Drug Administration: Administer the vehicle, positive control, or this compound via the desired route (e.g., oral gavage or intraperitoneal injection).

-

Reaction Time Measurement: At 30, 60, 90, and 120 minutes after drug administration, place each mouse on the hot plate and record the reaction time. A cut-off time of 30 seconds is typically used to prevent tissue damage.

-

Data Analysis: Compare the mean reaction times of the treated groups with the control group at each time point. An increase in reaction time indicates an analgesic effect.

Mandatory Visualizations

Signaling Pathway of NSAID Action

Caption: Mechanism of action of this compound via inhibition of COX-1 and COX-2.

Experimental Workflow for In Vivo Rodent Study

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. Studies on the metabolism and chiral inversion of ibuprofen in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. clinexprheumatol.org [clinexprheumatol.org]

- 4. Adverse Effects of Incorporating Ketoprofen into Established Rodent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of age and dose on the pharmacokinetics of ibuprofen in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dose-dependent pharmacokinetics of ibuprofen in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Stability of Miroprofen in Various Solvents

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Introduction

Miroprofen is a non-steroidal anti-inflammatory drug with analgesic and antipyretic properties.[1][2][][4][5] Understanding its stability in various solvents is crucial for the development of stable pharmaceutical formulations, ensuring therapeutic efficacy and safety. Stability studies are essential to identify potential degradation pathways and products, which informs decisions on formulation composition, packaging, and storage conditions. This document provides a comprehensive guide to assessing the stability of this compound, using Ibuprofen as a model, in different solvents through forced degradation studies and the development of a stability-indicating analytical method.

Data Presentation: Stability of Phenylpropanoic Acids (Ibuprofen as a model)

The following tables summarize the typical solubility and degradation behavior of Ibuprofen, which can be extrapolated as a starting point for investigations into this compound.

Table 1: Solubility of Ibuprofen in Various Solvents

| Solvent | Solubility Category | Reported Solubility (at 25 °C) | Reference |

| Water | Sparingly soluble | 21 mg/L | |

| Ethanol | Freely soluble | > 100 g/L | |

| Methanol | Freely soluble | > 100 g/L | |

| Acetone | Freely soluble | > 100 g/L | |

| Dichloromethane | Freely soluble | > 100 g/L | |

| Diethyl ether | Freely soluble | > 100 g/L | |

| Acetonitrile | Soluble | 10-100 g/L | |

| Propylene Glycol | Soluble | 10-100 g/L | |

| Polyethylene Glycol 400 | Soluble | 10-100 g/L | |

| Dimethyl Sulfoxide (DMSO) | Freely soluble | Soluble in DMSO | [] |

Note: This data is for Ibuprofen and serves as an estimate for this compound. Actual solubility of this compound must be determined experimentally.

Table 2: Summary of Forced Degradation Studies of Ibuprofen

| Stress Condition | Reagents and Conditions | Observation | Reference |

| Acid Hydrolysis | 0.1 M HCl at 80°C for 24h | Significant degradation | [6] |

| Base Hydrolysis | 0.1 M NaOH at 80°C for 24h | Significant degradation | [6] |

| Oxidation | 3% H₂O₂ at room temperature for 24h | Moderate degradation | [6] |

| Thermal Degradation | 105°C for 48h (solid state) | Minor degradation | [7] |

| Photodegradation | UV light (254 nm) and fluorescent light | Significant degradation | [6] |

Experimental Protocols

Protocol for Solubility Determination

This protocol outlines the equilibrium solubility measurement of an active pharmaceutical ingredient (API) in various solvents.

Objective: To determine the saturation solubility of this compound in a selection of pharmaceutically relevant solvents.

Materials:

-

This compound API

-

Selected solvents (e.g., water, phosphate buffer pH 7.4, ethanol, propylene glycol)

-

Scintillation vials or sealed glass containers

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

HPLC system with a validated analytical method

-

Syringe filters (0.45 µm)

Procedure:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid should be clearly visible.

-

Place the vials in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After agitation, allow the samples to stand to let the undissolved particles settle.

-

Centrifuge the samples to further separate the solid and liquid phases.

-

Carefully withdraw a supernatant aliquot and filter it through a 0.45 µm syringe filter.

-

Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Analyze the diluted sample using a validated HPLC method to determine the concentration of dissolved this compound.

-

Perform the experiment in triplicate for each solvent.

Protocol for Forced Degradation Studies

This protocol describes the conditions for subjecting this compound to various stress conditions to induce degradation.[8][9][10][11]

Objective: To generate potential degradation products of this compound and understand its degradation pathways.

Materials:

-

This compound API

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Water bath or oven

-

Photostability chamber

-

pH meter

-

Volumetric flasks and pipettes

-

HPLC system

Procedure:

-

Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M HCl. Heat the solution at 60-80°C for a specified time (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample, neutralize it, and dilute for HPLC analysis.

-

Base Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M NaOH. Heat the solution at 60-80°C for specified time intervals. At each time point, withdraw a sample, neutralize it, and dilute for HPLC analysis.

-

Oxidative Degradation: Dissolve this compound in a suitable solvent and add 3% H₂O₂. Keep the solution at room temperature for specified time intervals. At each time point, withdraw a sample and dilute for HPLC analysis.

-

Thermal Degradation: Place solid this compound powder in an oven at a high temperature (e.g., 105°C) for a specified duration. Also, prepare a solution of this compound and expose it to heat. At each time point, take a sample, dissolve (if solid), and dilute for HPLC analysis.

-

Photolytic Degradation: Expose a solution of this compound and the solid API to UV and visible light in a photostability chamber for a defined period. A control sample should be kept in the dark. At each time point, take a sample, dissolve (if solid), and dilute for HPLC analysis.

Protocol for Stability-Indicating HPLC Method Development

This protocol provides a general procedure for developing an HPLC method capable of separating the parent drug from its degradation products.[12][13][14]

Objective: To develop and validate a stability-indicating HPLC method for the quantification of this compound and its degradation products.

Chromatographic Conditions (starting point):

-

Column: C18, 250 mm x 4.6 mm, 5 µm

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol). A gradient elution is often necessary.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: Determined by the UV spectrum of this compound.

-

Column Temperature: 30°C

-

Injection Volume: 10-20 µL

Procedure:

-

Method Development:

-

Analyze the stressed samples from the forced degradation studies.

-

Optimize the mobile phase composition, pH, gradient, and flow rate to achieve adequate separation between the this compound peak and all degradation product peaks. The goal is a resolution of >1.5 between all peaks.

-

-

Method Validation (according to ICH guidelines):

-

Specificity: Demonstrate that the method can unequivocally assess this compound in the presence of its degradation products and any excipients.

-

Linearity: Establish a linear relationship between the concentration of this compound and the peak area over a defined range.

-

Accuracy: Determine the closeness of the measured value to the true value by spiking a placebo with known amounts of this compound.

-

Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.

-

Robustness: Evaluate the method's performance with small, deliberate variations in chromatographic parameters (e.g., pH, mobile phase composition, temperature).

-

Visualizations

Signaling Pathway

Caption: Inhibition of the Cyclooxygenase (COX) Pathway by this compound.

Experimental Workflow

Caption: Workflow for this compound Stability Assessment.

Logical Relationships in Forced Degradation

Caption: Logical Flow of a Forced Degradation Study.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C16H14N2O2 | CID 68752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

- 7. researchgate.net [researchgate.net]

- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. resolvemass.ca [resolvemass.ca]

- 10. biopharminternational.com [biopharminternational.com]

- 11. sgs.com [sgs.com]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. sphinxsai.com [sphinxsai.com]

- 14. scispace.com [scispace.com]

Application Notes and Protocols for Miroprofen in Anti-inflammatory Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Miroprofen is a non-steroidal anti-inflammatory drug (NSAID) belonging to the phenylpropionic acid class of compounds, similar to ibuprofen and naproxen.[1] It exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory cascade. These application notes provide detailed protocols for evaluating the anti-inflammatory properties of this compound in common in vitro assays.

This compound has demonstrated significant anti-inflammatory activity in various experimental models.[1] Studies have shown its efficacy to be comparable to that of indomethacin in certain models of exudative inflammation.[1] As a non-selective COX inhibitor, this compound is expected to inhibit both COX-1 and COX-2 isoforms.

Mechanism of Action: Inhibition of Prostaglandin Synthesis

This compound's primary mechanism of action is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins (PGs), which are potent inflammatory mediators. By blocking the action of COX enzymes, this compound effectively reduces the production of prostaglandins, thereby alleviating inflammation, pain, and fever.

The signaling pathway below illustrates the role of COX enzymes in the synthesis of prostaglandins from arachidonic acid and the point of inhibition by this compound.

References

Application Notes and Protocols for Miroprofen in Prostaglandin Synthesis Inhibition Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Miroprofen is a non-steroidal anti-inflammatory drug (NSAID) that belongs to the phenylpropionic acid class.[1] Like other NSAIDs, its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins.[2] Prostaglandins are lipid compounds that play a key role in inflammation, pain, and fever.[2] There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation.[3] The therapeutic anti-inflammatory effects of NSAIDs are largely attributed to the inhibition of COX-2, while the undesirable side effects, such as gastrointestinal issues, are often linked to the inhibition of COX-1.[3][4]

These application notes provide a comprehensive overview of the use of this compound in prostaglandin synthesis inhibition assays. Due to the limited availability of specific quantitative data for this compound's inhibitory effects on COX-1 and COX-2, this document provides detailed protocols and representative data for structurally and functionally similar NSAIDs, such as ibuprofen. These methodologies can be readily adapted for the evaluation of this compound.

Prostaglandin Synthesis Pathway and NSAID Inhibition

Prostaglandin synthesis is initiated by the release of arachidonic acid from the cell membrane. The COX enzymes then catalyze the conversion of arachidonic acid into an unstable intermediate, prostaglandin H2 (PGH2). PGH2 is subsequently converted into various biologically active prostaglandins (PGE2, PGD2, PGF2α, PGI2) and thromboxane A2 (TXA2) by specific synthases. NSAIDs, including this compound, exert their effects by binding to the active site of the COX enzymes, thereby preventing the synthesis of PGH2 and subsequent pro-inflammatory prostaglandins.

Caption: Prostaglandin synthesis pathway and the inhibitory action of this compound.

Data Presentation: Comparative COX Inhibition of NSAIDs

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-1/COX-2 Ratio | Reference |

| Ibuprofen | 12 | 80 | 0.15 | [5][6] |

| Diclofenac | 0.076 | 0.026 | 2.9 | [5][6] |

| Celecoxib | 82 | 6.8 | 12 | [5][6] |

| Indomethacin | 0.0090 | 0.31 | 0.029 | [5][6] |

| Meloxicam | 37 | 6.1 | 6.1 | [5][6] |

| Piroxicam | 47 | 25 | 1.9 | [5][6] |

| Rofecoxib | > 100 | 25 | > 4.0 | [5][6] |

Experimental Protocols

The following are detailed protocols for common in vitro assays used to determine the inhibitory activity of compounds like this compound on prostaglandin synthesis.

Cell-Free Enzymatic Assay for COX-1 and COX-2 Inhibition

This assay directly measures the ability of a test compound to inhibit the activity of purified COX-1 and COX-2 enzymes.

Materials:

-

Purified ovine or human COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Cofactors (e.g., hematin, epinephrine)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader for colorimetric or fluorometric detection

-

Prostaglandin screening assay kit (e.g., Cayman Chemical, Abcam)

Protocol:

-

Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Prepare a series of dilutions of this compound.

-

Enzyme Incubation: To each well of a 96-well plate, add the reaction buffer, cofactors, and the appropriate COX enzyme (COX-1 or COX-2).

-

Inhibitor Addition: Add a small volume of the this compound dilution or vehicle control (e.g., DMSO) to the wells.

-

Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiation of Reaction: Add arachidonic acid to each well to start the enzymatic reaction.

-

Detection: After a set incubation period (e.g., 5-10 minutes), stop the reaction and measure the amount of prostaglandin produced using a colorimetric or fluorometric detection method as per the assay kit's instructions.

-

Data Analysis: Calculate the percentage of inhibition for each this compound concentration compared to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Caption: Workflow for the cell-free enzymatic COX inhibition assay.

Cell-Based Assay for COX-1 and COX-2 Inhibition using Human Monocytes

This assay measures the inhibition of prostaglandin production in a more physiologically relevant cellular context.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) or a monocyte cell line (e.g., U937)

-

Lipopolysaccharide (LPS) to induce COX-2 expression

-

Cell culture medium (e.g., RPMI-1640)

-

Fetal bovine serum (FBS)

-

Test compound (this compound)

-

Enzyme-linked immunosorbent assay (ELISA) kit for PGE2

-

Cell culture plates (24- or 48-well)

Protocol:

-

Cell Culture and Plating: Culture and plate the monocytes in cell culture plates.

-

COX-2 Induction (for COX-2 assay): To induce COX-2 expression, treat the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 18-24 hours). For the COX-1 assay, use unstimulated cells.

-

Inhibitor Treatment: Remove the medium and add fresh medium containing various concentrations of this compound or a vehicle control.

-

Incubation: Incubate the cells for a defined period (e.g., 1-2 hours) at 37°C.

-

Arachidonic Acid Stimulation: Add arachidonic acid to the cells to stimulate prostaglandin production.

-

Supernatant Collection: After a short incubation (e.g., 30 minutes), collect the cell culture supernatant.

-

PGE2 Measurement: Measure the concentration of PGE2 in the supernatant using a specific ELISA kit.

-

Data Analysis: Calculate the percentage of inhibition of PGE2 production for each this compound concentration and determine the IC50 values for both COX-1 and COX-2.

Conclusion

The provided protocols and comparative data offer a robust framework for researchers to evaluate the inhibitory effects of this compound on prostaglandin synthesis. While specific IC50 values for this compound are pending further investigation, the methodologies outlined here, using well-established techniques for other NSAIDs, will enable a thorough characterization of its COX-1 and COX-2 inhibitory profile. Such studies are essential for understanding the therapeutic potential and selectivity of this compound as an anti-inflammatory agent.

References

- 1. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]

- 2. Relationships between the concentrations of prostaglandins and the nonsteroidal antiinflammatory drugs indomethacin, diclofenac, and ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition of prostaglandin production in the inflammatory tissue by loxoprofen-Na, an anti-inflammatory prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pedworld.ch [pedworld.ch]

- 6. Stereoselective inhibition of inducible cyclooxygenase by chiral nonsteroidal antiinflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Miroprofen: Application Notes and Protocols for Arthritis Research Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of miroprofen, a non-steroidal anti-inflammatory drug (NSAID), in established rodent models of arthritis. Detailed protocols for key experiments are provided to facilitate the evaluation of this compound and other potential anti-arthritic compounds.

Mechanism of Action

This compound, a phenylpropionic acid derivative, exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2). By blocking the COX pathway, this compound prevents the conversion of arachidonic acid to prostaglandins, specifically prostaglandin E2 (PGE2), which are key mediators of inflammation, pain, and fever in arthritic conditions. The reduction in PGE2 levels alleviates joint swelling, pain, and other inflammatory symptoms.

Signaling Pathway of this compound in Arthritis

The anti-inflammatory action of this compound in arthritis involves the interruption of the prostaglandin E2 signaling cascade. The following diagram illustrates the key steps in this pathway and the point of intervention by this compound.

Application Notes and Protocols for Miroprofen in Analgesic Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Miroprofen is a non-steroidal anti-inflammatory drug (NSAID) belonging to the phenylpropionic acid class. It exhibits analgesic, anti-inflammatory, and antipyretic properties.[1][2][3][4] These characteristics make it a compound of interest for preclinical research into pain and inflammation. The primary mechanism of action for NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, important mediators of pain and inflammation. This document provides detailed application notes and experimental protocols for studying the analgesic effects of this compound in animal models.

Mechanism of Action

Signaling Pathway of this compound's Analgesic Action

Caption: Proposed mechanism of this compound's analgesic action via COX inhibition.

Data Presentation

Quantitative data on the analgesic efficacy of this compound is summarized below. Notably, this compound has been shown to be as potent as indomethacin in a key animal model of visceral pain.

| Animal Model | This compound Potency | Comparator Drug | Potency of Comparator | Reference |

| Acetic Acid-Induced Peritonitis in Mice | As active as indomethacin | Indomethacin | As active as this compound | [5] |

Experimental Protocols

Detailed methodologies for key experiments to evaluate the analgesic effects of this compound are provided below. These protocols are based on established and widely used models in pharmacological research.

Acetic Acid-Induced Writhing Test

This model is used to evaluate peripherally acting analgesics by inducing visceral pain.

Experimental Workflow

Caption: Workflow for the acetic acid-induced writhing test.

Methodology

-

Animals: Male or female mice (e.g., Swiss albino, 20-25 g) are commonly used.

-

Acclimatization: Animals should be acclimatized to the laboratory conditions for at least one week before the experiment.

-

Grouping: Randomly divide the animals into at least three groups:

-

Vehicle control group (e.g., saline or appropriate vehicle).

-

This compound-treated group(s) (various doses).

-

Positive control group (e.g., indomethacin or another standard NSAID).

-

-

Drug Administration: Administer this compound, vehicle, or the standard drug orally (p.o.) or intraperitoneally (i.p.). The volume of administration should be consistent across all groups (e.g., 10 ml/kg).

-

Waiting Period: Allow a sufficient period for drug absorption, typically 30 to 60 minutes after administration.

-

Induction of Writhing: Inject a 0.6% solution of acetic acid intraperitoneally at a volume of 10 ml/kg.

-

Observation: Immediately after the acetic acid injection, place each animal in an individual observation chamber and record the number of writhes (abdominal constrictions, stretching of the hind limbs) for a predetermined period, usually 20 to 30 minutes.

-

Data Analysis: Calculate the percentage of inhibition of writhing for each treated group compared to the vehicle control group using the following formula:

-

% Inhibition = [(Mean writhes in control group - Mean writhes in treated group) / Mean writhes in control group] x 100

-

Hot Plate Test

This method is used to assess central analgesic activity by measuring the reaction time of animals to a thermal stimulus.

Methodology

-

Apparatus: A hot plate apparatus with a surface temperature maintained at a constant level (e.g., 55 ± 0.5°C).

-

Animals: Mice or rats can be used.

-

Acclimatization: Allow animals to acclimate to the testing room for at least 30 minutes before the experiment.

-

Baseline Latency: Place each animal on the hot plate and measure the time it takes to exhibit a nociceptive response (e.g., licking of the hind paw, jumping). This is the baseline latency. A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.

-

Grouping and Drug Administration: As described in the writhing test protocol.

-

Post-Treatment Latency: At various time points after drug administration (e.g., 30, 60, 90, 120 minutes), place the animals back on the hot plate and measure the reaction latency.

-

Data Analysis: The increase in latency time in the drug-treated groups compared to the vehicle control group indicates analgesic activity.

Tail-Flick Test

This is another common method to evaluate central analgesic activity, where the withdrawal of the tail from a thermal stimulus is measured.

Methodology

-

Apparatus: A tail-flick apparatus that focuses a beam of radiant heat on the animal's tail.

-

Animals: Typically rats are used, but mice can also be tested.

-

Restraint: Gently restrain the animal in a suitable holder, leaving the tail exposed.

-

Baseline Latency: Apply the heat stimulus to a specific portion of the tail and measure the time taken for the animal to flick its tail away from the heat source. This is the baseline latency. A cut-off time should be set to avoid tissue damage.

-

Grouping and Drug Administration: As described in the previous protocols.

-

Post-Treatment Latency: Measure the tail-flick latency at different time intervals after drug administration.

-

Data Analysis: An increase in the tail-flick latency in the treated groups compared to the control group suggests an analgesic effect.

Dose-Response Study Design

To determine the dose-dependent analgesic effect of this compound, a dose-response study should be conducted.

Caption: Logical flow for a dose-response analgesic study.

Conclusion

This compound demonstrates potential as an analgesic agent, with efficacy comparable to established NSAIDs like indomethacin in certain preclinical models. The provided protocols for the acetic acid-induced writhing test, hot plate test, and tail-flick test offer standardized methods for further investigation of its analgesic properties. Future studies should aim to establish a clear dose-response relationship and elucidate its specific COX selectivity profile to better understand its therapeutic potential and safety profile.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | C16H14N2O2 | CID 68752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound (CHEBI:76249) [ebi.ac.uk]

- 5. Anti-inflammatory activity of an imidazopyridine derivative (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Miroprofen in Antipyretic Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Miroprofen (also known as Y-9213) is a non-steroidal anti-inflammatory drug (NSAID) belonging to the phenylpropionic acid class, which also includes well-known drugs like ibuprofen and ketoprofen.[1] Its therapeutic effects, including analgesic, anti-inflammatory, and antipyretic properties, are primarily attributed to its inhibition of cyclooxygenase (COX) enzymes.[2] By blocking COX, this compound effectively reduces the synthesis of prostaglandins, particularly prostaglandin E2 (PGE2), in the hypothalamus.[3] Elevated levels of PGE2 in the brain are a key factor in the development of fever.[3] Therefore, by inhibiting PGE2 production, this compound helps to lower the thermoregulatory set-point and reduce fever.

These application notes provide detailed protocols for evaluating the antipyretic efficacy of this compound in preclinical animal models, specifically focusing on pyrexia induced by Brewer's Yeast and Lipopolysaccharide (LPS).

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and related compounds, providing a basis for dose selection in antipyretic studies.

Table 1: Antipyretic Activity of this compound and Reference Compounds

| Compound | Animal Model | Pyrogen | Effective Dose/ED50 | Route of Administration | Reference |

| This compound (Y-9213) | Rabbit | Lipopolysaccharide | 10 mg/kg | Oral | [4] |

| S(+)-Ketoprofen | Rat | Not Specified | ED50 = 1.6 mg/kg | Not Specified | [5] |

| Ibuprofen | Rat | Pre-formed pyrogenic factor | 10 mg/kg | Intraperitoneal |

Table 2: Acute Toxicity of this compound

| Compound | Animal Model | LD50 | Route of Administration | Reference |

| This compound (Y-9213) | Rat | 371 mg/kg | Oral | [4] |

| This compound (Y-9213) | Mouse | 570 mg/kg | Oral | [4] |

Experimental Protocols

Brewer's Yeast-Induced Pyrexia in Rats

This model is a widely used method for screening potential antipyretic agents. Brewer's yeast induces a febrile response by stimulating the release of pro-inflammatory cytokines.

Materials:

-

This compound

-

Brewer's Yeast (Saccharomyces cerevisiae)

-

Sterile 0.9% saline solution

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Standard antipyretic drug (e.g., Ibuprofen, Paracetamol)

-

Male Wistar rats (150-200 g)

-

Digital rectal thermometer

-

Oral gavage needles

-

Syringes and needles for subcutaneous injection

Procedure:

-

Animal Acclimatization: House the rats in a temperature-controlled environment (22-24°C) with a 12-hour light/dark cycle for at least one week before the experiment. Provide free access to food and water.

-

Baseline Temperature Measurement: Record the basal rectal temperature of each rat by gently inserting a lubricated digital thermometer approximately 2-3 cm into the rectum.

-

Induction of Pyrexia: Prepare a 15-20% (w/v) suspension of Brewer's yeast in sterile saline. Inject the suspension subcutaneously into the dorsal region of the rats at a volume of 10 ml/kg.

-

Post-Induction Temperature Measurement: After 18 hours of yeast injection, measure the rectal temperature again. Select only the animals that show a significant increase in body temperature (at least 0.5°C) for the study.

-

Grouping and Treatment:

-

Divide the febrile rats into the following groups (n=6 per group):

-

Group I (Vehicle Control): Administer the vehicle orally.

-

Group II (Positive Control): Administer a standard antipyretic drug (e.g., Ibuprofen at 10 mg/kg) orally.

-

Group III-V (this compound Test Groups): Administer this compound orally at different doses (e.g., 5, 10, and 20 mg/kg, based on the effective dose in rabbits and toxicity data).[4]

-

-

-

Temperature Monitoring: Record the rectal temperature of each rat at 1, 2, 3, and 4 hours post-treatment.

-

Data Analysis: Calculate the mean change in temperature from the post-induction temperature for each group at each time point. Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine the significance of the antipyretic effect.

Lipopolysaccharide (LPS)-Induced Pyrexia in Rats

LPS, a component of the outer membrane of Gram-negative bacteria, is a potent pyrogen that induces fever by stimulating the production of endogenous pyrogens like cytokines.

Materials:

-

This compound

-

Lipopolysaccharide (LPS) from E. coli

-

Pyrogen-free sterile saline

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Standard antipyretic drug (e.g., Ibuprofen)

-

Male Wistar rats (150-200 g)

-

Digital rectal thermometer

-

Oral gavage needles

-

Syringes and needles for intraperitoneal injection

Procedure:

-

Animal Acclimatization and Baseline Temperature: Follow the same procedure as in the Brewer's Yeast protocol.

-

Grouping and Pre-treatment:

-

Divide the rats into the following groups (n=6 per group):

-

Group I (Vehicle Control): Administer the vehicle orally.

-

Group II (Positive Control): Administer a standard antipyretic drug (e.g., Ibuprofen at 10 mg/kg) orally.

-

Group III-V (this compound Test Groups): Administer this compound orally at different doses (e.g., 5, 10, and 20 mg/kg).[4]

-

-

-

Induction of Pyrexia: One hour after the oral administration of the respective treatments, induce fever by injecting LPS (50-100 µg/kg) intraperitoneally.

-

Temperature Monitoring: Measure the rectal temperature of each rat at 1, 2, 3, 4, and 5 hours after the LPS injection.

-

Data Analysis: Analyze the data as described in the Brewer's Yeast protocol to evaluate the antipyretic effect of this compound.

Visualizations

Signaling Pathway of Fever and NSAID Action

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C16H14N2O2 | CID 68752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Analgesic, antiinflammatory, and antipyretic effects of S(+)-ketoprofen in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Optimizing Miroprofen Concentration for Cell Viability

Disclaimer: Miroprofen is a non-steroidal anti-inflammatory drug (NSAID).[1][2] Detailed public data on its specific effects on cell viability is limited. The following guidelines are based on established principles for optimizing the concentration of related NSAIDs, such as ibuprofen, and should be adapted and validated for your specific cell lines and experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a non-steroidal anti-inflammatory drug (NSAID).[2] Like other NSAIDs, its primary mechanism of action is believed to be the inhibition of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins.[3][4] Prostaglandins are key mediators of inflammation, pain, and fever.[3] Some NSAIDs have also been shown to induce apoptosis (programmed cell death) in various cell lines and may affect signaling pathways like the Wnt/β-catenin and NF-κB pathways.[4][5][6]

Q2: How does this compound concentration typically affect cell viability?

A2: The effect of NSAIDs like this compound on cell viability is generally dose-dependent. At lower concentrations, they may have minimal impact on cell viability while exhibiting their anti-inflammatory effects. However, as the concentration increases, NSAIDs can induce cytotoxicity and reduce cell proliferation.[3][7] It is crucial to determine the optimal concentration that achieves the desired therapeutic effect without causing significant cell death.

Q3: What are the common assays to determine the optimal this compound concentration?

A3: Several assays can be used to assess cell viability and determine the IC50 (half-maximal inhibitory concentration) of this compound. Common methods include:

-

MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[7]

-

Resazurin (AlamarBlue) Assay: This is another metabolic assay that uses a fluorescent or colorimetric readout to assess cell health.[8][9]

-

Trypan Blue Exclusion Assay: This method distinguishes between viable and non-viable cells based on membrane integrity.

-

Annexin V/PI Staining: This flow cytometry-based assay can differentiate between live, apoptotic, and necrotic cells, providing more detailed information about the mode of cell death.[7]

Troubleshooting Guide

Issue 1: High levels of cell death even at low this compound concentrations.

| Possible Cause | Troubleshooting Steps |

| Cell line sensitivity: Your specific cell line may be highly sensitive to this compound. | 1. Perform a wider range dose-response experiment starting from very low (nanomolar) concentrations. 2. Review the literature for data on the sensitivity of your cell line to other NSAIDs. 3. Consider using a more resistant cell line if appropriate for your research question. |

| Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be causing cytotoxicity.[8] | 1. Run a solvent control experiment with the highest concentration of the solvent used in your this compound dilutions. 2. Ensure the final solvent concentration is consistent across all wells and is below the toxic threshold for your cells (typically <0.5% for DMSO). |